8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one
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Overview
Description
8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one is a heterocyclic compound belonging to the purine family It is characterized by its unique structure, which includes an amino group at the 8th position and methyl groups at the 3rd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-3,7-dimethyl-2H-purin-2-one with ammonia can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino-substituted purines .
Scientific Research Applications
8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in studies related to nucleic acids and enzyme interactions.
Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 6-Chloro-3,7-dimethyl-2H-purin-2-one
- 8-Amino-1,3-dimethyl-2H-purin-2-one
- 3,7-Dihydro-3,7-dimethyl-6-(5-oxohexyl)oxy-2H-purin-2-one
Uniqueness: 8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 8th position and methyl groups at the 3rd and 6th positions differentiate it from other purine derivatives, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C7H9N5O |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
8-amino-3,6-dimethyl-7H-purin-2-one |
InChI |
InChI=1S/C7H9N5O/c1-3-4-5(11-6(8)10-4)12(2)7(13)9-3/h1-2H3,(H3,8,10,11) |
InChI Key |
JHTZUGLJOQROLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N(C2=C1NC(=N2)N)C |
Origin of Product |
United States |
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